Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride
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Overview
Description
Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride is a chemical compound with the molecular formula C15H18ClNO2 and a molecular weight of 279.76 g/mol . This compound is known for its unique structure, which includes an amino group and a naphthyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride typically involves the reaction of ethyl 3-oxo-3-(1-naphthyl)propanoate with ammonia or an amine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines or alcohols .
Scientific Research Applications
Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The naphthyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(2-naphthyl)propanoate hydrochloride
- Ethyl 3-amino-3-(3-naphthyl)propanoate hydrochloride
- Ethyl 3-amino-3-(4-naphthyl)propanoate hydrochloride
Uniqueness
Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride is unique due to its specific substitution pattern on the naphthyl ring, which influences its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable tool in research and development .
Biological Activity
Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C15H18ClN1O2 and a molecular weight of 279.76 g/mol. The compound features a propanoate backbone with an amino group and a naphthyl moiety. The hydrochloride form enhances its solubility in water, facilitating its use in biological studies.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The amino group can form hydrogen bonds with biological macromolecules, while the naphthyl ring may engage in hydrophobic interactions, influencing enzyme activity and receptor binding .
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to affect cell cycles and induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of signaling pathways related to cell survival .
Table 1: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
HeLa (Cervical) | 10.0 | Cell cycle arrest |
A549 (Lung) | 15.0 | Inhibition of proliferation |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies reveal that it is effective against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 20 | 16 |
Escherichia coli | 18 | 32 |
Pseudomonas aeruginosa | 15 | 64 |
Case Studies
In one study, this compound was tested in vivo using a murine model for cancer treatment. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .
Another case study focused on its anti-inflammatory properties, where it was found to reduce carrageenan-induced paw edema in rats by approximately 67%, indicating its potential use as an anti-inflammatory drug .
Properties
Molecular Formula |
C15H18ClNO2 |
---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
ethyl 3-amino-3-naphthalen-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H17NO2.ClH/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13;/h3-9,14H,2,10,16H2,1H3;1H |
InChI Key |
HSKUQAMLEUWYIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
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